CID 71434020

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound identified as “CID 71434020” is a chemical entity registered in the PubChem database

作用機序

Target of Action

Desmethyl Cerivastatin, Sodium Salt, also known as Cerivastatin, primarily targets the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme is responsible for converting HMG-CoA to mevalonate, a precursor of sterols such as cholesterol .

Mode of Action

Cerivastatin competitively inhibits HMG-CoA reductase . By inhibiting this enzyme, the conversion of HMG-CoA to mevalonate is blocked, disrupting the synthesis of cholesterol . This results in a decrease in cholesterol in hepatic cells, upregulation of LDL-receptors, and an increase in hepatic uptake of LDL-cholesterol from the circulation .

Biochemical Pathways

Cerivastatin is subject to two main oxidative biotransformation reactions :

- Demethylation of the benzylic methyl ether moiety, leading to the metabolite M-1. This reaction is catalyzed by the enzymes CYP2C8 and CYP3A4 .

- Hydroxylation of one methyl group of the 6-isopropyl substituent, leading to the metabolite M-23. This reaction is catalyzed by CYP2C8 .

Both M-1 and M-23 are active inhibitors of HMG-CoA reductase with a similar potency to the parent drug .

Pharmacokinetics

Cerivastatin is readily and completely absorbed from the gastrointestinal tract, with plasma concentrations reaching a peak 2 to 3 hours post-administration . The mean absolute oral bioavailability of cerivastatin is 60% due to presystemic first-pass effects . Cerivastatin is highly bound to plasma proteins (>99%) . The volume of distribution at steady state of about 0.3 L/kg indicates that the drug penetrates only moderately into tissue . Cerivastatin is exclusively cleared via metabolism, with no unchanged drug excreted . Approximately 70% of the administered dose is excreted as metabolites in the faeces, and 30% in the urine .

Result of Action

The inhibition of HMG-CoA reductase by Cerivastatin leads to a decrease in cholesterol in hepatic cells, upregulation of LDL-receptors, and an increase in hepatic uptake of LDL-cholesterol from the circulation . This results in a decrease in lipid levels and reduces the risk of cardiovascular events .

Action Environment

The action of Cerivastatin is influenced by various factors. Age, gender, ethnicity, and concurrent disease also have no clinically significant effects . It’s important to note that cerivastatin was withdrawn from the market due to reports of fatal rhabdomyolysis, a severe adverse reaction from this cholesterol-lowering product .

生化学分析

Biochemical Properties

Desmethyl Cerivastatin, Sodium Salt plays a crucial role in inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. This inhibition leads to a decrease in cholesterol synthesis. The compound interacts with various enzymes and proteins, including cytochrome P450 enzymes (CYP2C8 and CYP3A4), which are involved in its metabolism .

Cellular Effects

Desmethyl Cerivastatin, Sodium Salt affects various cell types by inhibiting cholesterol synthesis, which can influence cell membrane stability and function. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HMG-CoA reductase by Desmethyl Cerivastatin, Sodium Salt can lead to reduced levels of mevalonate, affecting the synthesis of isoprenoids and other downstream metabolites .

Molecular Mechanism

At the molecular level, Desmethyl Cerivastatin, Sodium Salt exerts its effects by competitively inhibiting HMG-CoA reductase. This inhibition prevents the conversion of HMG-CoA to mevalonate, thereby reducing cholesterol synthesis. The compound binds to the active site of the enzyme, blocking its activity and leading to decreased levels of cholesterol and other sterols .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desmethyl Cerivastatin, Sodium Salt can change over time. The compound is stable under specific conditions but may degrade over prolonged periods. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cholesterol synthesis and alterations in cell signaling pathways .

Dosage Effects in Animal Models

The effects of Desmethyl Cerivastatin, Sodium Salt vary with different dosages in animal models. At lower doses, it effectively reduces cholesterol levels without significant adverse effects. At higher doses, it can cause toxic effects, including muscle damage and liver toxicity. These threshold effects highlight the importance of dosage regulation in therapeutic applications .

Metabolic Pathways

Desmethyl Cerivastatin, Sodium Salt is involved in metabolic pathways related to cholesterol synthesis. It is metabolized by cytochrome P450 enzymes, primarily CYP2C8 and CYP3A4, through demethylation and hydroxylation reactions. These metabolic pathways lead to the formation of active metabolites that continue to inhibit HMG-CoA reductase .

Transport and Distribution

Within cells and tissues, Desmethyl Cerivastatin, Sodium Salt is transported and distributed through interactions with transporters and binding proteins. It has a high affinity for liver tissue, where it exerts its primary effects. The compound is highly bound to plasma proteins, which influences its distribution and localization within the body .

Subcellular Localization

Desmethyl Cerivastatin, Sodium Salt is localized primarily in the liver, where it targets HMG-CoA reductase in the endoplasmic reticulum. This subcellular localization is crucial for its inhibitory effects on cholesterol synthesis. The compound may also undergo post-translational modifications that affect its activity and function within specific cellular compartments .

準備方法

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 71434020 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the production process .

化学反応の分析

Types of Reactions

CID 71434020 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

科学的研究の応用

CID 71434020 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials

類似化合物との比較

Similar Compounds

Similar compounds to CID 71434020 include other chemical entities with comparable structures and properties. Examples of similar compounds can be found in the PubChem database, which provides information on structurally related molecules .

Uniqueness

This compound is unique due to its specific chemical structure and properties, which may confer distinct advantages in certain applications. For instance, its reactivity, stability, and interaction with biological targets may differ from those of similar compounds, making it a valuable compound for research and development .

特性

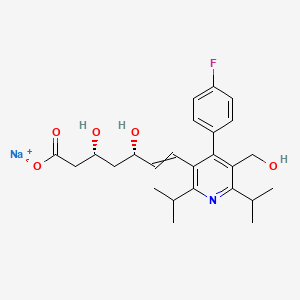

IUPAC Name |

sodium;(3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32FNO5.Na/c1-14(2)24-20(10-9-18(29)11-19(30)12-22(31)32)23(16-5-7-17(26)8-6-16)21(13-28)25(27-24)15(3)4;/h5-10,14-15,18-19,28-30H,11-13H2,1-4H3,(H,31,32);/q;+1/p-1/t18-,19-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMAMNIIAOIPRD-STYNFMPRSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)C=C[C@H](C[C@H](CC(=O)[O-])O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31FNNaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy](/img/structure/B1140034.png)

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B1140035.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid](/img/structure/B1140038.png)

![(3R,4S,5S,6S)-1-Aza-5-carboxyl-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]octan-2-one](/img/structure/B1140041.png)